5-[(4-benzylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a triazolothiazole core fused with a furan moiety and substituted with a 4-benzylpiperidine group and a 2-fluorophenylmethyl side chain. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier penetration, while the 2-fluorophenyl substituent likely improves metabolic stability through halogen bonding.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2S/c28-21-10-5-4-9-20(21)23(31-14-12-19(13-15-31)17-18-7-2-1-3-8-18)24-26(33)32-27(35-24)29-25(30-32)22-11-6-16-34-22/h1-11,16,19,23,33H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXNTVVUAUHPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzylpiperidine and fluorophenyl groups likely enhance membrane permeability but reduce aqueous solubility compared to G857-1881.
- The triazolothiadiazole analog’s methoxyphenyl group may improve solubility relative to the target compound’s furan moiety.
Pharmacological Activity
Target Compound: Hypothesized Targets: Kinases or neurotransmitter receptors (based on benzylpiperidine’s prevalence in CNS drugs). Potential Advantages: Enhanced blood-brain barrier penetration due to high lipophilicity.
Compound G857-1881 : Reported Activity: Not explicitly stated, but structural similarity suggests possible kinase or protease modulation. Limitations: Piperazine’s polarity may limit CNS bioavailability.
Mechanistic Insight: Methoxyphenyl and pyrazole groups facilitate hydrogen bonding with the enzyme’s active site.
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